Naspm

Descripción general

Descripción

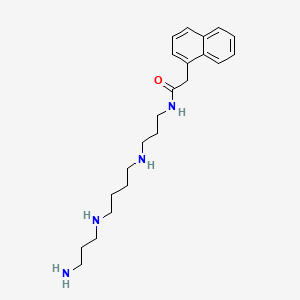

1-Naftilacil espermina, comúnmente conocido como Naspm, es un análogo sintético de la toxina de la araña Joro. Es conocido por su papel como antagonista del receptor AMPA permeable al calcio. Este compuesto es particularmente significativo en la investigación neurocientífica debido a su capacidad para suprimir selectivamente los receptores AMPA rectificadores internos y permeables al calcio expresados en neuronas de tipo II .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1-Naftilacil espermina se sintetiza a través de una serie de reacciones químicas que involucran la acetilación de la espermina con cloruro de 1-naftilacilo. La reacción generalmente requiere condiciones anhidras y un solvente adecuado como el diclorometano. La reacción se lleva a cabo a bajas temperaturas para asegurar la estabilidad de los productos intermedios .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para la 1-naftilacil espermina no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación de laboratorio. La producción a gran escala implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas rigurosas de control de calidad para garantizar la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

1-Naftilacil espermina principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Típicamente involucran reactivos como cloruros de acilo o anhídridos en presencia de una base como la trietilamina.

Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la acetilación de la espermina con cloruro de 1-naftilacilo produce 1-naftilacil espermina .

Aplicaciones Científicas De Investigación

Key Characteristics of NASPM

- Selective Blockade : this compound offers a complete blockade of CP-AMPARs without affecting calcium-impermeable AMPARs (CI-AMPARs) at specific concentrations.

- Voltage Dependency : The blocking effect of this compound is voltage-dependent, allowing for precise control in experimental settings.

- Comparison with Spermine : Studies have shown that this compound provides a more pronounced rectification of currents through CP-AMPARs compared to spermine, enhancing its utility in research .

Neurophysiological Studies

This compound has been extensively used to investigate the role of CP-AMPARs in various neuronal types. Its application has led to significant insights into synaptic mechanisms and receptor dynamics.

Pharmacological Research

This compound's ability to modulate AMPAR activity has implications for drug development, particularly in treating conditions like epilepsy and neurodegenerative diseases.

- Seizure Models : In animal models, this compound has been shown to alter seizure susceptibility by modulating excitatory neurotransmission .

- Opioid Withdrawal : Research indicates that this compound may influence withdrawal symptoms in opioid-dependent models by affecting glutamate signaling pathways .

Enhanced Functional Detection of Synaptic Calcium-Permeable AMPA Receptors

A study published in eLife demonstrated that intracellular application of this compound resulted in a complete block of GluA1-containing CP-AMPARs across various neuronal preparations. This study emphasized the effectiveness of this compound over traditional blockers like spermine, particularly in conditions where auxiliary subunit composition varies .

Role in Morphine Withdrawal Syndromes

Research involving morphine-dependent rat models indicated that this compound could play a role in mitigating withdrawal symptoms by modulating calcium influx through AMPARs. This suggests potential therapeutic avenues for managing opioid dependence .

Mecanismo De Acción

1-Naftilacil espermina ejerce sus efectos bloqueando los receptores AMPA permeables al calcio. Estos receptores están involucrados en el componente rápido de las corrientes postsinápticas excitatorias en el cerebro. Al inhibir selectivamente estos receptores, la 1-naftilacil espermina reduce la entrada de calcio, modulando así la transmisión y la plasticidad sináptica . La acción del compuesto es dependiente del uso y del voltaje, lo que significa que su efecto de bloqueo está influenciado por la frecuencia e intensidad de la actividad neuronal .

Comparación Con Compuestos Similares

1-Naftilacil espermina es único en su inhibición selectiva de los receptores AMPA permeables al calcio. Compuestos similares incluyen:

Espermina: Una poliamina que se encuentra naturalmente que también bloquea los receptores AMPA permeables al calcio pero con menos especificidad.

Filantotoxina-433: Otro análogo sintético de la toxina de la araña Joro con una distribución diferente de grupos amino, que ofrece propiedades de bloqueo distintas.

Filantotoxina-74: Carece de un grupo amino en comparación con la 1-naftilacil espermina, lo que resulta en diferentes efectos farmacológicos.

Estos compuestos resaltan la especificidad y potencia de la 1-naftilacil espermina al dirigirse a los receptores AMPA permeables al calcio, lo que lo convierte en una herramienta valiosa en la investigación neurocientífica .

Actividad Biológica

1-Naphthylacetyl spermine (NASPM) is a potent antagonist of calcium-permeable AMPA receptors (CP-AMPARs), which play critical roles in synaptic transmission and plasticity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on synaptic currents, and implications for neurological research and therapeutic applications.

This compound selectively blocks CP-AMPARs, particularly those lacking the GluA2 subunit. By inhibiting these receptors, this compound affects synaptic transmission and plasticity, which are crucial for learning and memory.

Key Findings:

- Blockage of Outward Currents : In experiments with GluA2-knockout mice, this compound was shown to completely block outward synaptic currents mediated by GluA1 receptors. This blockage is independent of the auxiliary subunits associated with the receptors, making this compound a valuable tool for studying AMPAR function in various neuronal contexts .

- Concentration-Dependent Effects : At concentrations of 10 µM and higher, this compound induces significant rectification of glutamate-evoked currents. A higher concentration (100 µM) resulted in a more pronounced inhibition of CP-AMPARs, demonstrating its effectiveness in blocking receptor activity regardless of their recent activation history .

Table 1: Summary of Experimental Findings on this compound

| Study | Organism | Concentration | Key Results |

|---|---|---|---|

| Jia et al. (1996) | Mice | 10 µM | Complete block of outward currents in CP-AMPARs |

| Fukaya et al. (2005) | Mice | 100 µM | Induction of full rectification in mEPSCs |

| Zinchenko et al. (2024) | Neurons | Varied | Inhibition of glutamatergic neurons; activation of interneurons |

Case Studies

- Homeostatic Synaptic Plasticity : In a study examining homeostatic synaptic scaling, this compound sensitivity was observed in miniature excitatory postsynaptic currents (mEPSCs). Rapid scaling-up treatments led to significant increases in mEPSC frequency that were inhibited by this compound, highlighting its role in modulating synaptic strength .

- Neuroprotection : this compound has been implicated in neuroprotective strategies following ischemic events. In postischemic CA1 neurons, intrahippocampal administration of this compound significantly reduced late rises in intracellular zinc levels, suggesting a potential therapeutic role in conditions characterized by excitotoxicity and oxidative stress .

Implications for Neurological Research

The ability of this compound to selectively inhibit CP-AMPARs makes it an essential tool for investigating the roles these receptors play in various neurological conditions, including epilepsy and neurodegenerative diseases. Its unique properties allow researchers to discern the contributions of CP-AMPARs to synaptic plasticity without the confounding effects of auxiliary subunits.

Future Directions

Further research is warranted to explore the long-term effects of this compound on synaptic plasticity and its potential as a therapeutic agent in treating disorders associated with dysregulated glutamatergic signaling.

Propiedades

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINPPQIQARTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153568 | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122306-11-0 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.